

DSM265 Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: DSM265

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Introduction

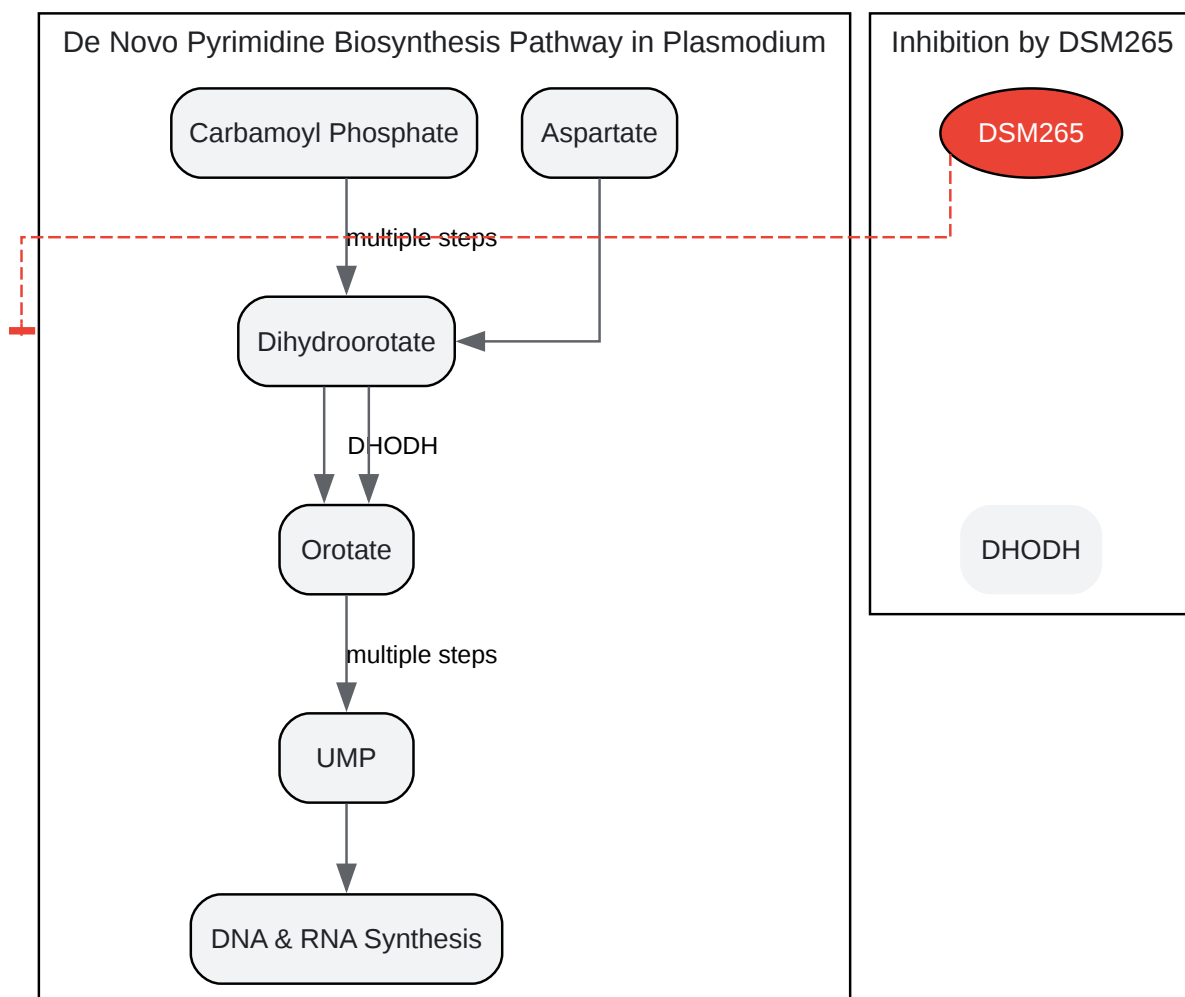
DSM265 is a selective inhibitor of the *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike the human host, the parasite relies solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[3] **DSM265** has demonstrated potent activity against both the blood and liver stages of *P. falciparum* in preclinical and clinical studies, positioning it as a promising candidate for both treatment and chemoprevention of malaria.[2][4] Its long half-life supports the potential for single-dose treatment or once-weekly prophylactic dosing.[1][5]

These application notes provide detailed protocols for the formulation and in vivo evaluation of **DSM265** in common preclinical and clinical models.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

DSM265 exerts its antimalarial effect by binding to and inhibiting PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, **DSM265** deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite

death.[6][7] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[8]



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Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by **DSM265**.

Data Presentation: Quantitative In Vivo Data Summary

The following tables summarize key quantitative data for **DSM265** from various in vivo studies.

Table 1: Pharmacokinetics of DSM265 in Preclinical Species and Humans

Species	Dose	Route	C _{max} (ng/mL)	T _{max} (h)	t _{1/2} (h)	Reference(s)
Mouse	2 mg/kg	Oral	182.3	1	3.5	[4]
Mouse	10 mg/kg	Oral	1284.5	1.5	2.5	[4]
Mouse	50 mg/kg	Oral	3950	4	3.2	[4]
Human	150 mg	Oral	~1310 - 34800 (range)	1.5 - 4	86 - 118	[9]
Human	400 mg	Oral	~1707 (AUC)	N/A	~96	[5]

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life; AUC: Area under the curve.

Table 2: In Vivo Efficacy of DSM265

Model	Parasite Strain	Dose Regimen	Efficacy Endpoint	Result	Reference(s)
SCID Mouse	P. falciparum 3D7	1.5 mg/kg, b.i.d., 4 days	ED90	3 mg/kg/day	[10]
SCID Mouse	P. falciparum 3D7	6.4 mg/kg, b.i.d., 4 days	Max. parasite killing	13 mg/kg/day	[10]
Human (CHMI)	P. falciparum	150 mg, single dose	Parasite Reduction Ratio (48h)	1.55	[9]
Human (CHMI)	P. falciparum	400 mg, single dose (1 day pre-challenge)	Prophylactic Efficacy	Complete protection	[11] [12]
Human (Phase 2a)	P. falciparum	400 mg, single dose	Adequate Clinical and Parasitologic al Response (Day 14)	85%	[12]

b.i.d.: twice daily; ED90: 90% effective dose; CHMI: Controlled Human Malaria Infection.

Experimental Protocols

Protocol 1: Oral Formulation of DSM265 for Murine Studies

This protocol describes the preparation of a suspension of **DSM265** suitable for oral gavage in mice.

Materials:

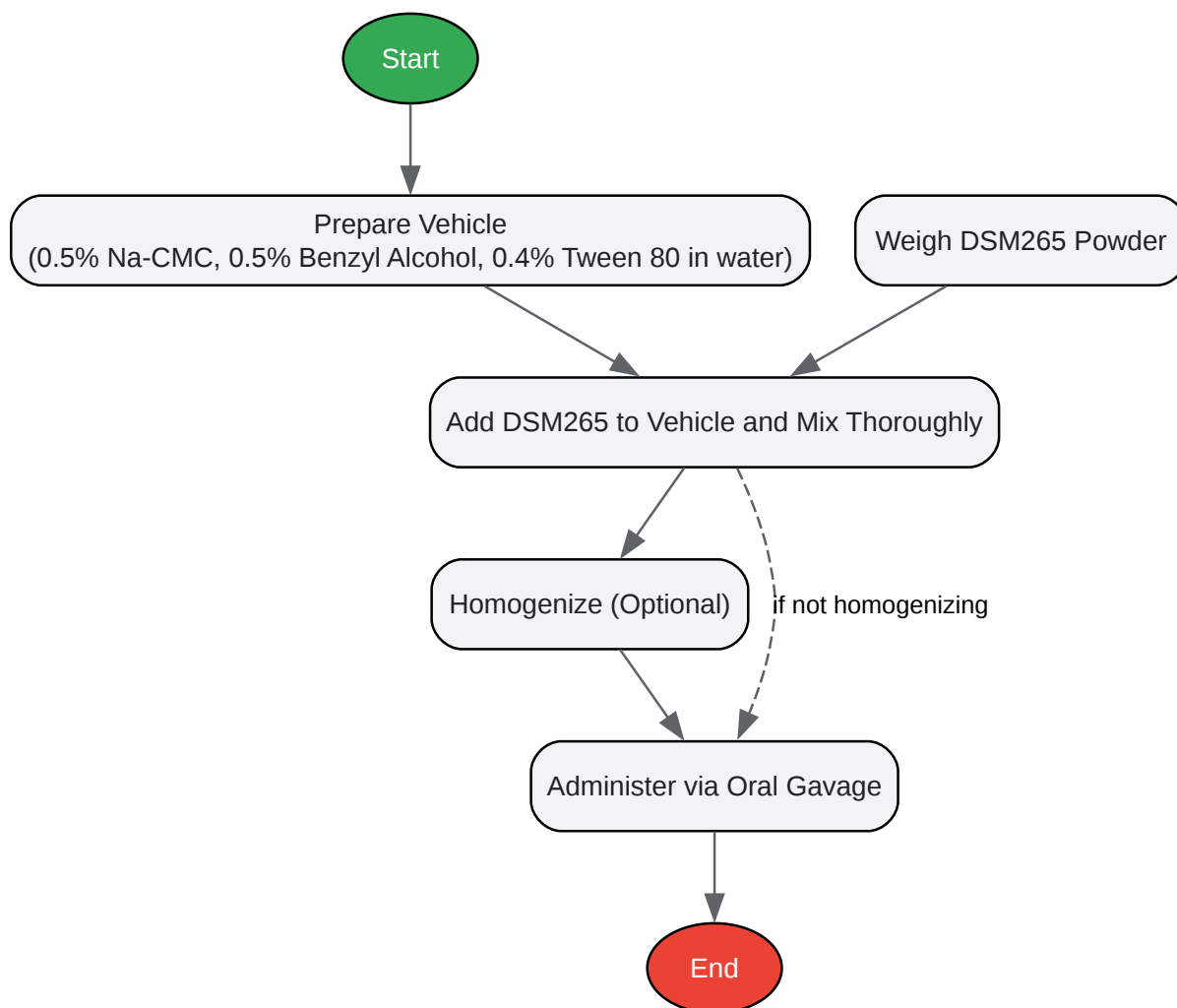
- **DSM265** (tosylate salt or free base)
- Sodium carboxymethylcellulose (Na-CMC)

- Benzyl alcohol
- Tween 80 (Polysorbate 80)
- Sterile water for injection
- Sterile glass vials
- Magnetic stirrer and stir bar
- Homogenizer (optional)

Procedure:

- Prepare the vehicle solution:
 - In a sterile glass vial, add sterile water.
 - While stirring, slowly add 0.5% (w/v) Na-CMC. Mix until fully dissolved.
 - Add 0.5% (v/v) benzyl alcohol and 0.4% (v/v) Tween 80 to the solution.
 - Continue stirring until a homogenous vehicle solution is formed.[\[1\]](#)
- Prepare the **DSM265** suspension:
 - Weigh the required amount of **DSM265** powder based on the desired final concentration and dosing volume.
 - Slowly add the **DSM265** powder to the prepared vehicle while vortexing or stirring.
 - Continue to mix thoroughly to ensure a uniform suspension. For higher concentrations or to improve uniformity, a brief period of homogenization may be beneficial.
- Administration:
 - Administer the suspension to mice via oral gavage at the desired dose.

- Ensure the suspension is well-mixed immediately before each administration to prevent settling.



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Caption: Workflow for preparing **DSM265** oral suspension for mouse studies.

Protocol 2: In Vivo Efficacy Assessment in a *P. falciparum* SCID Mouse Model

This protocol outlines a standard 4-day test to evaluate the efficacy of **DSM265** against blood-stage *P. falciparum* in humanized mice.

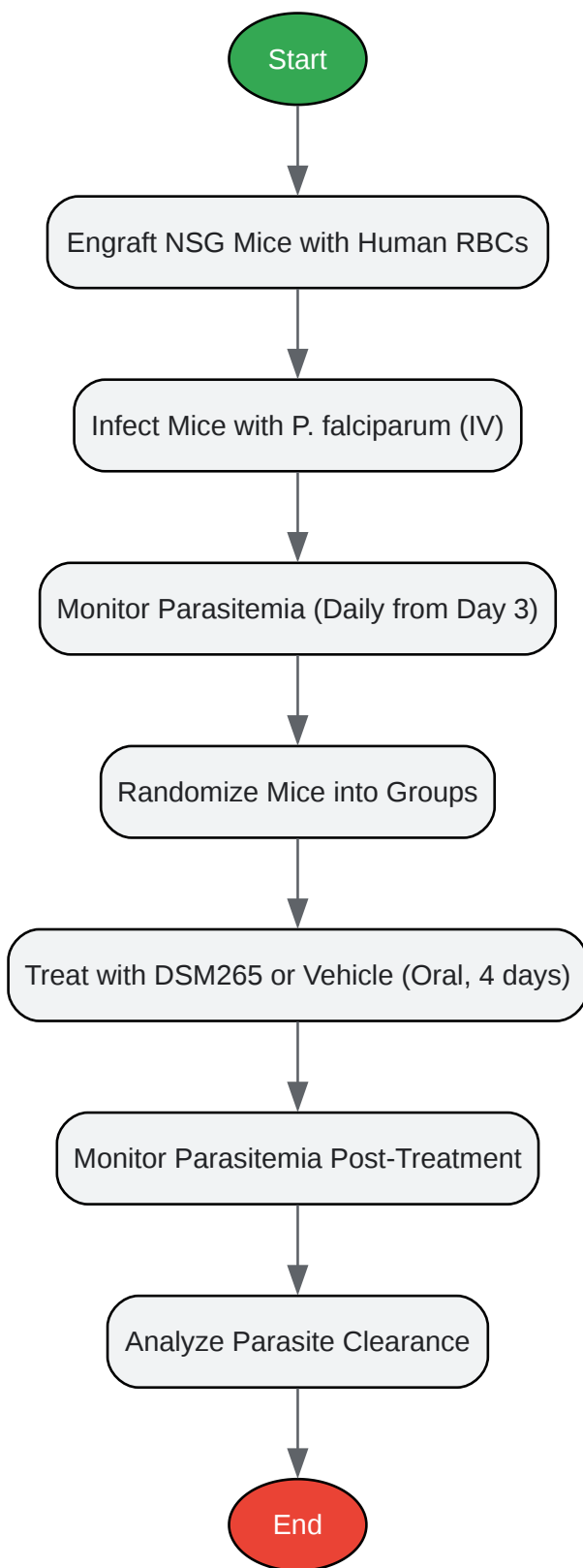
Model:

- Mouse Strain: NOD-scid IL-2R γ null (NSG) mice are recommended as they support higher levels of parasitemia without requiring myelosuppression.[\[13\]](#)[\[14\]](#)
- Humanization: Mice are engrafted with human red blood cells (hRBCs) to support parasite growth. This is typically achieved by daily intravenous injection of hRBCs.[\[14\]](#)
- Parasite Strain: A human-adapted *P. falciparum* strain such as 3D7 or NF54 is used.[\[13\]](#)[\[15\]](#)

Procedure:

- Infection:
 - Infect hRBC-engrafted NSG mice intravenously with approximately 20×10^6 *P. falciparum*-infected erythrocytes.[\[14\]](#)
- Monitoring Parasitemia:
 - Beginning 3 days post-infection, monitor peripheral blood parasitemia daily.
 - Prepare thin blood smears from tail blood and stain with Giemsa.
 - Alternatively, use flow cytometry with a nucleic acid stain (e.g., SYTO-16) to quantify parasitemia.[\[16\]](#)
- Treatment:
 - Once parasitemia is established (typically day 3 post-infection), randomize mice into treatment and vehicle control groups.
 - Administer **DSM265** (formulated as in Protocol 1) or vehicle orally once or twice daily for four consecutive days.[\[10\]](#)[\[13\]](#)
- Efficacy Readout:
 - Continue daily monitoring of parasitemia for several days after the final dose to assess parasite clearance and any potential recrudescence.

- The efficacy is determined by comparing the reduction in parasitemia in the treated groups to the vehicle control group.



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Caption: Experimental workflow for assessing **DSM265** efficacy in a SCID mouse model.

Protocol 3: Formulation for Controlled Human Malaria Infection (CHMI) Studies

For clinical studies, an amorphous spray-dried dispersion (SDD) of **DSM265** is used to improve solubility and bioavailability.^{[11][16]}

Materials:

- **DSM265** 25% spray-dried dispersion (250 mg/g)
- Vehicle components:
 - Methocel A4M (hydroxypropyl methylcellulose)
 - Polysorbate 80
 - Simethicone emulsion
 - Sucralose
 - Ethyl vanillin
- Purified water
- Calibrated dosing bottles

Procedure:

- Vehicle Preparation:
 - On the day of dosing, prepare the vehicle by dissolving the following in purified water:
 - 0.1% Methocel A4M
 - 0.1% Polysorbate 80

- 0.005% Simethicone emulsion
- 0.5% Sucralose
- 0.05% Ethyl vanillin[11]
- Reconstitution of **DSM265**:
 - Weigh the appropriate amount of the 25% **DSM265** SDD powder to achieve the target dose (e.g., 400 mg of active **DSM265**).
 - Reconstitute the powder in a specified volume of the prepared vehicle (e.g., 240 mL) in a dosing bottle.[11]
 - Mix thoroughly to ensure the SDD is fully suspended.
- Administration:
 - The oral liquid suspension is administered to the study participant under observation.
 - A placebo, consisting of the SDD excipient (hydroxypropylmethylcellulose acetate succinate) reconstituted in the same vehicle, is used for the control group to maintain blinding.[11]

Conclusion

DSM265 is a promising antimalarial candidate with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols provided here for the formulation and evaluation of **DSM265** in both preclinical murine models and clinical human challenge studies offer a foundation for researchers in the field of antimalarial drug development. Proper formulation, particularly the use of spray-dried dispersions for clinical applications, is crucial for achieving adequate oral bioavailability. The humanized mouse model and the CHMI model are powerful tools for the preclinical and early clinical assessment of novel antimalarial compounds like **DSM265**.

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